molecular formula C16H21NO2 B13730951 3,3-Dimethylbutyl indole-3-acetate

3,3-Dimethylbutyl indole-3-acetate

Cat. No.: B13730951
M. Wt: 259.34 g/mol
InChI Key: WPKYIARXWAMKNO-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description for a research chemical. Specific data on the properties and applications of 3,3-Dimethylbutyl indole-3-acetate must be obtained from reliable scientific sources and verified by your research team prior to publication. This compound is a synthetic organic compound belonging to the class of indole-3-acetic acid esters. Indole derivatives are a significant area of scientific interest due to their diverse biological activities and presence in various natural products. For instance, the indole structure is a key component of plant hormones like Indole-3-acetic acid (IAA) and bioactive compounds from cruciferous vegetables such as Indole-3-carbinol (I3C) and its derivative 3,3'-Diindolylmethane (DIM), which have been extensively studied for their potential anti-tumor properties . As an ester derivative, this compound may be investigated for its altered physicochemical properties, such as improved lipid solubility or membrane permeability, compared to its acid counterpart. This makes it a valuable compound for research in areas including medicinal chemistry (as a potential intermediate for novel therapeutics), chemical biology (probing enzyme mechanisms), and agricultural science (studying plant growth regulation). This product is intended for research and analysis in a controlled laboratory setting. It is not for diagnostic or therapeutic use, and must not be administered to humans or animals.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

3,3-dimethylbutyl 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C16H21NO2/c1-16(2,3)8-9-19-15(18)10-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,8-10H2,1-3H3

InChI Key

WPKYIARXWAMKNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Esterification Route

The most straightforward and commonly employed approach is the esterification of indole-3-acetic acid or its derivatives with 3,3-dimethylbutanol or corresponding alkyl halides.

  • Starting materials: Indole-3-acetic acid or methyl indole-3-acetate.
  • Reagents: 3,3-Dimethylbutanol or 3,3-dimethylbutyl bromide.
  • Catalysts/Conditions: Acid catalysts (e.g., sulfuric acid) or base catalysis with lithium diisopropylamide (LDA) for nucleophilic substitution.
  • Solvents: Dichloromethane, ethanol, or tetrahydrofuran (THF).
  • Temperature: Moderate temperatures, often starting in ice-bath conditions and then warming to room temperature.
  • Work-up: Typical aqueous work-up with sodium hydroxide or hydrochloric acid to neutralize and extract the product.
  • Purification: Thin-layer chromatography (TLC), silica gel column chromatography, and recrystallization.

Example from literature:

  • The esterification of indole-3-acetic acid with 3,3-dimethylbutanol under acid catalysis yields the target ester.
  • Alternatively, methyl indole-3-acetate can be reacted with 3,3-dimethylbutyl bromide under strong base (LDA) conditions to form the ester via nucleophilic substitution.

Nucleophilic Substitution Using Lithium Diisopropylamide (LDA)

  • Procedure:
    • Methyl indole-3-acetate is treated with LDA at low temperatures (-70 °C) to generate a nucleophilic intermediate.
    • This intermediate then reacts with 3,3-dimethylbutyl bromide to form the 3,3-dimethylbutyl indole-3-acetate.
  • Advantages: High selectivity and yield, controlled reaction conditions minimize side reactions.
  • Yield: Reported yields are typically in the range of 79-85% for similar indole derivatives.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Esterification (acid catalyzed) Indole-3-acetic acid + 3,3-dimethylbutanol Acid catalyst (e.g., H2SO4) Ethanol, DCM Moderate (RT) ~70-80 Simple, classical esterification
Nucleophilic substitution (LDA) Methyl indole-3-acetate + 3,3-dimethylbutyl bromide LDA base, alkyl bromide THF, DCM -70 °C to RT 79-85 High selectivity, requires low temp control
Ionic liquid mediated Quaternary ammonium bromide + indole-3-acetic acid Ion exchange resin, neutralization Ethanol RT 99-100 Green chemistry approach, high efficiency

Analytical and Purification Techniques

Research Findings and Notes

  • The synthesis of this compound is closely related to the chemistry of indole-3-acetic acid derivatives, which are well-studied in plant hormone research.
  • The use of strong bases like LDA allows for regioselective alkylation at the acetate moiety.
  • Reaction conditions must be carefully controlled to avoid side reactions such as over-alkylation or decomposition of the indole ring.
  • The compound’s biological activity is under investigation, with potential applications as growth regulators or herbicides, similar to other indole derivatives.
  • Green chemistry approaches using ionic liquids and recyclable solvents are promising for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbutyl indole-3-acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetate derivatives with additional functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

3,3-Dimethylbutyl indole-3-acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in plant growth regulation due to its structural similarity to indole-3-acetic acid, a known plant hormone.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethylbutyl indole-3-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural indole-3-acetic acid by binding to auxin receptors and influencing gene expression related to plant growth and development. In medicinal applications, it may exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Structural Features :

  • 3,3-Dimethylbutyl indole-3-acetate : Contains a branched 3,3-dimethylbutyl chain esterified to the indole-3-acetic acid moiety.
  • Methyl indole-3-acetate (IUPAC: methyl 2-(1H-indol-3-yl)acetate) : A short-chain methyl ester with high volatility and lower molecular weight (191.2 g/mol) .
  • Ethyl indole-3-acetate : Features an ethyl group, offering intermediate lipophilicity between methyl and longer-chain esters like 3,3-dimethylbutyl .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (Water) Stability Insights
Methyl indole-3-acetate 191.2 ~1.5 Low Prone to hydrolysis
Ethyl indole-3-acetate 205.2 ~2.0 Very low More stable than methyl
This compound (estimated) ~275.3 ~3.5 Insoluble Enhanced stability due to steric hindrance

<sup>*</sup>LogP values estimated using fragment-based methods.

Q & A

How can researchers quantify 3,3-Dimethylbutyl indole-3-acetate in plant tissues with high sensitivity?

To quantify this compound in plant tissues, HPLC-MS/MS is the gold standard due to its high sensitivity and specificity. Key steps include:

  • Sample preparation : Homogenize tissues in cold methanol/water (80:20, v/v) with internal standards (e.g., deuterated analogs) to control recovery rates .
  • Chromatographic separation : Use a C18 reversed-phase column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve indole derivatives .
  • Mass spectrometry : Employ multiple reaction monitoring (MRM) for selective ion transitions (e.g., precursor → product ions specific to the ester group and dimethylbutyl side chain). Validate with calibration curves (1–1000 ng/mL) and spike-recovery tests (≥85% recovery) .

What enzymatic pathways degrade this compound, and how do pH conditions influence product formation?

Peroxidases (e.g., horseradish peroxidase) catalyze its degradation via pH-dependent mechanisms:

  • At pH 6 : Compound II (ferryl peroxidase) forms transiently, leading to 3-methyleneoxindole as the major product .
  • At pH 4 : Ferroperoxidase and compound III dominate, yielding indole-3-aldehyde .
  • Methodological note : Use stopped-flow spectroscopy at varying pH (4–7) and low-temperature (-20°C) conditions to trap intermediates. Monitor oxygen consumption and UV-vis spectral shifts (e.g., 420 nm for compound III) .

How does structural modification of indole-3-acetate derivatives alter their aryl hydrocarbon receptor (AHR) agonist activity?

The 3,3-dimethylbutyl group may enhance lipophilicity and receptor binding compared to native indole-3-acetate. Key findings:

  • AHR activation : Native indole-3-acetate acts as an agonist (EC50 ~50 μM in CaCo-2 cells), but bulky alkyl groups could sterically hinder binding or stabilize interactions with hydrophobic AHR pockets .
  • Experimental design :
    • Compare luciferase reporter assays (e.g., CYP1A1 induction) for this compound vs. unmodified indole-3-acetate.
    • Use molecular docking to model interactions with AHR’s ligand-binding domain .

What synthetic strategies are optimal for introducing the 3,3-dimethylbutyl group to indole-3-acetate?

Two-step synthesis is typical:

Indole-3-acetic acid activation : React indole-3-acetic acid with DCC/NHS to form an active ester.

Esterification : Use 3,3-dimethylbutanol under reflux with acid catalysis (e.g., H2SO4) or enzymatic methods (e.g., lipases in nonpolar solvents) .

  • Purity validation : Confirm via NMR (e.g., δ 1.0 ppm for dimethyl groups) and HPLC-UV (≥98% purity) .

How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Discrepancies often arise from assay conditions or metabolic instability :

  • Controlled variables : Standardize cell lines (e.g., CaCo-2 vs. HepG2), serum-free conditions (to avoid protein binding), and incubation times.
  • Stability testing : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and quantify degradation via LC-MS. Adjust concentrations to account for half-life .
  • Antagonist vs. agonist : Test for AHR antagonism at high concentrations (>250 μM) using TCDD as a positive control .

What analytical challenges arise in distinguishing this compound from its metabolic byproducts?

Key challenges include:

  • Co-elution in chromatography : Optimize gradient elution (e.g., 5–95% acetonitrile over 20 min) and use high-resolution MS (Q-TOF) to differentiate by mass accuracy (<5 ppm error) .
  • Fragmentation patterns : Compare MS/MS spectra (e.g., m/z 202 → 130 for the parent vs. m/z 174 → 116 for indole-3-aldehyde) .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., d5-3,3-dimethylbutyl group) as internal standards to confirm peak identity .

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